TC-I 15

Vue d'ensemble

Description

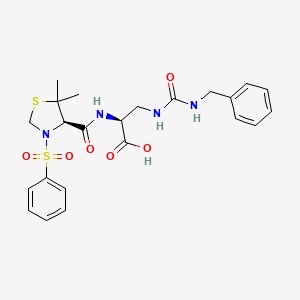

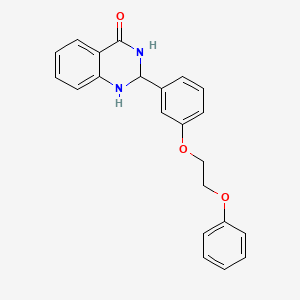

TC-I 15: est un puissant inhibiteur du récepteur intégrine α2β1. Il est connu pour sa capacité à inhiber l'adhésion des plaquettes humaines au collagène de type I, ce qui en fait un composé précieux dans l'étude de la thrombose et d'autres affections connexes . Le nom chimique de this compound est N-[(4R)-5,5-diméthyl-3-(phénylsulfonyl)-4-thiazolidinyl]carbonyl]-3-[[(phénylméthyl)amino]carbonyl]amino]-L-alanine .

Applications De Recherche Scientifique

TC-I 15 is extensively used in scientific research due to its ability to inhibit the integrin receptor α2β1. Some of its applications include:

Thrombosis Research: this compound is used to study the inhibition of platelet adhesion to collagen, which is crucial in understanding and preventing thrombus formation.

Cancer Research: Integrins play a significant role in cancer metastasis, and this compound is used to investigate the mechanisms of cancer cell adhesion and migration.

Cardiovascular Studies: The compound’s antithrombotic activity makes it valuable in researching cardiovascular diseases and potential therapeutic interventions.

Cell Adhesion Studies: this compound is used to study cell adhesion processes, particularly in relation to collagen-binding integrins.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Les conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et des catalyseurs pour faciliter les réactions .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour le TC-I 15 ne soient pas largement documentées, le composé est synthétisé en laboratoire à des fins de recherche. Le processus implique un contrôle précis des conditions de réaction pour assurer une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions : Le TC-I 15 subit principalement des interactions de liaison avec les récepteurs intégrine. Il ne participe généralement pas aux réactions d'oxydation, de réduction ou de substitution dans des conditions de laboratoire standard .

Réactifs et conditions courantes : La synthèse du this compound implique des réactifs tels que le chlorure de phénylsulfonyle, la L-alanine et divers solvants organiques comme le DMSO . Les réactions sont effectuées sous des températures et un pH contrôlés pour garantir la stabilité du composé .

Produits principaux : Le produit principal de la synthèse est le this compound lui-même, qui est obtenu avec une pureté élevée (≥98%) grâce à des techniques de purification telles que la chromatographie liquide haute performance (HPLC) .

Applications de la recherche scientifique

Le this compound est largement utilisé dans la recherche scientifique en raison de sa capacité à inhiber le récepteur intégrine α2β1. Voici quelques-unes de ses applications :

Recherche sur la thrombose : Le this compound est utilisé pour étudier l'inhibition de l'adhésion des plaquettes au collagène, ce qui est crucial pour comprendre et prévenir la formation de thrombus.

Recherche sur le cancer : Les intégrines jouent un rôle important dans la métastase du cancer, et le this compound est utilisé pour étudier les mécanismes d'adhésion et de migration des cellules cancéreuses.

Études cardiovasculaires : L'activité antithrombotique du composé le rend précieux dans la recherche sur les maladies cardiovasculaires et les interventions thérapeutiques potentielles.

Études d'adhésion cellulaire : Le this compound est utilisé pour étudier les processus d'adhésion cellulaire, en particulier en relation avec les intégrines de liaison au collagène.

Mécanisme d'action

Le this compound exerce ses effets en se liant au récepteur intégrine α2β1, inhibant ainsi l'interaction du récepteur avec le collagène de type I . Cette inhibition empêche l'adhésion des plaquettes et la formation de thrombus. Le composé présente une sélectivité pour α2β1 par rapport à d'autres intégrines telles que αvβ3, α5β1, α6β1 et αIIbβ3 . Les cibles moléculaires impliquées dans son mécanisme d'action comprennent les récepteurs intégrine à la surface des plaquettes et d'autres cellules .

Mécanisme D'action

TC-I 15 exerts its effects by binding to the integrin receptor α2β1, thereby inhibiting the receptor’s interaction with type I collagen . This inhibition prevents platelet adhesion and thrombus formation. The compound displays selectivity for α2β1 over other integrins such as αvβ3, α5β1, α6β1, and αIIbβ3 . The molecular targets involved in its mechanism of action include the integrin receptors on the surface of platelets and other cells .

Comparaison Avec Des Composés Similaires

Composés similaires :

Obtustatine : Un inhibiteur spécifique du récepteur intégrine α1β1, connu pour ses propriétés anti-angiogéniques.

GR144053 : Un autre inhibiteur de l'intégrine qui cible αIIbβ3, utilisé dans l'étude de l'agrégation plaquettaire.

Unicité du TC-I 15 : Le this compound est unique en raison de sa forte sélectivité pour le récepteur intégrine α2β1 et de sa puissante activité antithrombotique . Contrairement à d'autres inhibiteurs de l'intégrine, le this compound n'affecte pas de manière significative les autres récepteurs intégrine à des concentrations supérieures à 1 000 nM . Cette sélectivité en fait un outil précieux dans la recherche axée sur les processus médiés par α2β1.

Propriétés

IUPAC Name |

(2S)-2-[[(4R)-3-(benzenesulfonyl)-5,5-dimethyl-1,3-thiazolidine-4-carbonyl]amino]-3-(benzylcarbamoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O6S2/c1-23(2)19(27(15-34-23)35(32,33)17-11-7-4-8-12-17)20(28)26-18(21(29)30)14-25-22(31)24-13-16-9-5-3-6-10-16/h3-12,18-19H,13-15H2,1-2H3,(H,26,28)(H,29,30)(H2,24,25,31)/t18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLHCUGVLCGKKX-RBUKOAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N(CS1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC(CNC(=O)NCC3=CC=CC=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](N(CS1)S(=O)(=O)C2=CC=CC=C2)C(=O)N[C@@H](CNC(=O)NCC3=CC=CC=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

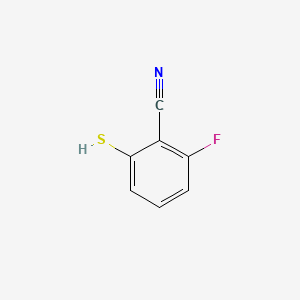

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of N-[[(4R)-5,5-Dimethyl-3-(phenylsulfonyl)-4-thiazolidinyl]carbonyl]-3-[[[(phenylmethyl)amino]carbonyl]amino]-L-alanine (TC-I 15)?

A1: this compound functions as a selective inhibitor of the α2β1 integrin, a transmembrane receptor crucial for cell-extracellular matrix interactions. By binding to α2β1, this compound disrupts downstream signaling pathways, impacting various cellular processes like adhesion, migration, and collagen metabolism. [, , , ]

Q2: How does substrate stiffness influence collagen metabolism in cardiac fibroblasts, and what is the role of this compound in this process?

A2: Studies have shown that cardiac fibroblasts respond to the stiffness of their surrounding environment. Fibroblasts cultured on softer substrates exhibit increased collagen synthesis, potentially as a compensatory mechanism to reinforce the matrix. This response is mediated by α2β1 integrin signaling. Interestingly, inhibiting α2β1 with this compound further enhances collagen production in these cells, suggesting a complex interplay between integrin signaling and substrate stiffness in regulating collagen metabolism. [, ]

Q3: Can you elaborate on the downstream signaling pathways affected by this compound's inhibition of α2β1 integrin?

A3: Research indicates that this compound's blockade of α2β1 integrin impacts the activity of Focal Adhesion Kinase (FAK) and Src kinase, key players in intracellular signaling cascades. These kinases are involved in various cellular responses, including proliferation, survival, and migration. The precise mechanisms by which α2β1 inhibition influences FAK and Src activity, and their subsequent effects on collagen metabolism, require further investigation. [, ]

Q4: Does this compound affect the release of cytokines like interleukin-6 (IL-6) from cardiac fibroblasts?

A4: Yes, studies using N-[[(4R)-5,5-Dimethyl-3-(phenylsulfonyl)-4-thiazolidinyl]carbonyl]-3-[[[(phenylmethyl)amino]carbonyl]amino]-L-alanine have demonstrated that it can influence IL-6 release from cardiac fibroblasts. Notably, the stiffness of the substrate on which these cells are cultured plays a role. Cells on softer substrates release more IL-6, and this effect is dependent on α2β1 integrin. this compound, by inhibiting α2β1, reduces IL-6 release, highlighting the intricate link between integrin signaling, substrate stiffness, and cytokine production in these cells. []

Q5: Are there any known off-target effects or limitations associated with the use of this compound?

A6: While this compound is considered a relatively selective inhibitor of α2β1 integrin, further research is necessary to fully elucidate its potential off-target effects. Determining its specificity profile and potential interactions with other cellular pathways is crucial for understanding its broader biological implications and for guiding future therapeutic applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Heptadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-](/img/new.no-structure.jpg)

![benzyl (1R,3S)-2,2-dimethyl-3-[(E)-(2-oxothiolan-3-ylidene)methyl]cyclopropane-1-carboxylate](/img/structure/B591447.png)

![2-(Dibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B591449.png)

![1h,3h-[1,3,5]Oxadiazepino[5,6-a]benzimidazole](/img/structure/B591452.png)

![[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol](/img/structure/B591456.png)